3-(3,5-Difluorophenyl)aniline, HCl
Description
Contextualization within Halogenated Anilines and Aniline (B41778) Derivatives
Anilines are a class of organic compounds characterized by an amino group (-NH2) attached to a phenyl ring. geeksforgeeks.org They are fundamental building blocks in organic chemistry, serving as precursors for a vast array of dyes, pharmaceuticals, and polymers. ontosight.aiwikipedia.orgyufenggp.comresearchgate.net The introduction of halogen atoms, such as fluorine, onto the aniline structure dramatically influences the molecule's electronic properties, reactivity, and biological activity. acs.org
Halogenation, particularly fluorination, can alter the acidity of the amino group, modify the molecule's conformation, and provide sites for further chemical transformations. researchgate.net In the case of 3-(3,5-Difluorophenyl)aniline, the two fluorine atoms on one phenyl ring and the aniline moiety on the other create a molecule with distinct electronic and steric properties, setting it apart from simpler anilines. These features make it a subject of interest for researchers exploring the structure-property relationships of halogenated aromatic compounds. researchgate.net
Significance in Chemical Synthesis and Advanced Materials Science
The primary significance of 3-(3,5-Difluorophenyl)aniline, HCl in academic research lies in its role as a key intermediate in multi-step organic syntheses. google.com The amine group can be readily transformed into a diazonium salt, which is a versatile functional group for introducing a wide range of substituents onto the aromatic ring. wikipedia.org Furthermore, the difluorophenyl group can influence the final properties of the target molecule, such as thermal stability, lipophilicity, and metabolic stability, which are critical parameters in drug design and materials science. guidechem.com
In the realm of advanced materials, halogenated biphenyl (B1667301) structures are of interest for their potential applications in liquid crystals, organic light-emitting diodes (OLEDs), and other electronic devices. The specific substitution pattern of 3-(3,5-Difluorophenyl)aniline can be exploited to fine-tune the electronic and photophysical properties of resulting materials. nih.gov The fluorine atoms can participate in non-covalent interactions, such as halogen bonding, which can direct the self-assembly of molecules into well-ordered supramolecular structures. nih.gov
Scope and Academic Research Relevance of the Compound
The academic research relevance of this compound is expanding as chemists and material scientists seek to develop new molecules with tailored properties. Current research involving this compound and its derivatives often focuses on:
Synthesis of Novel Heterocyclic Compounds: The aniline moiety can be used to construct various nitrogen-containing heterocyclic rings, which are prevalent in many biologically active molecules.
Development of Bioactive Molecules: The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators. nih.govnih.gov
Creation of Functional Polymers: Incorporation of this difluorobiphenyl unit into polymer chains can lead to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.
The continued exploration of the reactivity and properties of this compound is expected to yield further advancements in synthetic chemistry and materials science.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3,5-difluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZHUDOBNZVNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 3-(3,5-Difluorophenyl)aniline, HCl
Direct amination of difluorobenzene precursors represents a straightforward approach to forming the aniline (B41778) moiety. One such method involves the reaction of 1,3,5-trifluorobenzene (B1201519) with ammonia (B1221849). For instance, reacting 1,3,5-trifluorobenzene with methanol (B129727) saturated with ammonia at elevated temperatures and pressures can yield 3,5-difluoroaniline (B1215098). google.com Another approach utilizes 3,5-difluorochlorobenzene, which can be reacted with ammonia in the presence of a copper compound and a metal catalyst (such as copper, iron, or nickel) at temperatures between 100 to 250°C to produce 3,5-difluoroaniline with high selectivity. google.com The reaction of a fluorinated product with ammonia can be facilitated by a solvent like benzene, toluene, acetonitrile, or N,N-dimethylformamide, where ammonia gas is bubbled through the solution or an aqueous ammonium (B1175870) solution is added. epo.org
| Precursor | Reagents | Conditions | Product |
| 1,3,5-Trifluorobenzene | Ammonia/Methanol | 200°C, 60 hours | 3,5-Difluoroaniline |
| 3,5-Difluorochlorobenzene | Ammonia, Copper compound, Metal catalyst | 100-250°C | 3,5-Difluoroaniline |
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. A common precursor for 3-(3,5-Difluorophenyl)aniline is 3,5-difluoronitrobenzene (B45260). This reduction can be accomplished using various reducing agents and catalysts. google.comwikipedia.org A widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgprepchem.com For instance, 2,6-dichloro-3,5-difluoronitrobenzene can be reduced with hydrogen in the presence of a palladium catalyst and a base to yield 3,5-difluoroaniline. google.com Other reducing systems include iron in acidic media and sodium hydrosulfite. wikipedia.org The choice of reducing agent can be critical to avoid unwanted side reactions, especially when other functional groups are present in the molecule. researchgate.net
| Precursor | Reducing Agent/Catalyst | Conditions | Product |
| 3,5-Difluoronitrobenzene | H₂, Pd/C | Varies | 3,5-Difluoroaniline |
| 2,6-Dichloro-3,5-difluoronitrobenzene | H₂, Palladium catalyst, Base | 40-250°C | 3,5-Difluoroaniline |
| Nitroaromatic compounds | Iron in acidic media | Varies | Corresponding aniline |
Synthesizing 3-(3,5-Difluorophenyl)aniline can also involve strategic halogenation and subsequent functional group interconversions. ub.eduorganic-chemistry.org A multi-step process can start from 2,4,5-trichloronitrobenzene, which is first fluorinated to 5-chloro-2,4-difluoronitrobenzene. google.com This intermediate then undergoes chlorinating denitration to form 1,3-dichloro-4,6-difluorobenzene, which is subsequently nitrated to 2,6-dichloro-3,5-difluoronitrobenzene. google.com The final step is the reduction of this nitro compound to 3,5-difluoroaniline. google.com Another pathway begins with a benzonitrile (B105546) compound, which is hydrolyzed and decarboxylated to an aniline derivative. If this derivative contains chlorine or bromine, a subsequent reduction step is necessary to obtain 3,5-difluoroaniline. epo.org For example, 2-chloro-3,5-difluoroaniline (B1349362) can be reduced using hydrogen gas with a palladium-carbon catalyst to produce 3,5-difluoroaniline in high yield. epo.orgprepchem.com
| Starting Material | Key Intermediates | Final Step |
| 2,4,5-Trichloronitrobenzene | 5-Chloro-2,4-difluoronitrobenzene, 1,3-Dichloro-4,6-difluorobenzene, 2,6-Dichloro-3,5-difluoronitrobenzene | Reduction |
| Benzonitrile compound (e.g., with chloro/bromo groups) | Halogenated aniline derivative (e.g., 2-chloro-3,5-difluoroaniline) | Reduction |
The conversion of 3-(3,5-Difluorophenyl)aniline to its hydrochloride salt is a crucial step that enhances the compound's stability and handling characteristics. Aniline itself is a basic compound that can undergo acid-base reactions. nih.gov The formation of the hydrochloride salt is typically achieved by reacting the aniline with hydrogen chloride gas or a solution of HCl in a suitable solvent. nih.gov This process protonates the amino group, forming the anilinium chloride. The resulting salt is generally a more stable, crystalline solid compared to the free base, which can be an oil or a low-melting solid. bldpharm.com This improved stability is advantageous for storage and downstream applications in multi-step syntheses. Furthermore, the hydrochloride salt often exhibits increased solubility in certain solvents, which can be beneficial for purification and subsequent reactions.
Advanced Synthetic Routes to 3-(3,5-Difluorophenyl)aniline Derivatives
The Buchwald-Hartwig amination has become a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of aryl amines like 3-(3,5-Difluorophenyl)aniline. wikipedia.orgmit.edurug.nl This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov The development of various generations of phosphine-based ligands, such as BINAP and sterically hindered ligands, has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl partners under milder conditions. wikipedia.orgnih.govnih.gov The reaction mechanism proceeds through an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org This methodology offers a significant advantage over traditional methods due to its broad functional group tolerance and high yields. wikipedia.orgnih.gov
| Reaction Type | Key Components | Significance |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine, Palladium catalyst, Ligand (e.g., phosphine-based) | Forms C-N bonds with high efficiency and broad substrate scope. |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Difluorinated Systems
The synthesis of 3,5-difluoroaniline, the free base of the title compound, can be achieved through nucleophilic aromatic substitution (SNAr) on activated difluorinated systems. One prominent strategy involves the amination of 1,3,5-trifluorobenzene. In this reaction, the highly activated fluorine atoms on the 1,3,5-trifluorobenzene ring are susceptible to displacement by a nucleophile, such as ammonia. The reaction is typically carried out in the presence of aqueous or anhydrous ammonia to yield 3,5-difluoroaniline. google.com The presence of three electron-withdrawing fluorine atoms significantly enhances the electrophilicity of the aromatic ring, facilitating the nucleophilic attack.
Another approach involves the reaction of 3,5-difluorochlorobenzene with ammonia. This process is often catalyzed by a copper compound in the presence of a metal like copper, iron, cobalt, nickel, chromium, molybdenum, or zinc. google.com This catalytic system enhances the selectivity of the reaction, favoring the replacement of the chlorine atom with an amino group to produce 3,5-difluoroaniline in good yields. google.com The reaction conditions, such as temperature and the choice of solvent, are crucial for optimizing the yield and minimizing the formation of byproducts. google.com
Furthermore, the stepwise nucleophilic aromatic substitution on difluorobenzenes with an activating group in the meta position to the fluorines has been explored using continuous flow chemistry. nih.gov This technique allows for precise control over reaction parameters, leading to high yields and selectivity of the mono-aminated products in very short reaction times. nih.gov By adjusting the temperature, reaction time, and the excess of the amine reactant, the subsequent introduction of a second amino group can also be achieved. nih.gov
| Reactant | Reagent/Catalyst | Product | Key Features |
| 1,3,5-Trifluorobenzene | Aqueous or Anhydrous Ammonia | 3,5-Difluoroaniline | High yield due to activated substrate. google.com |
| 3,5-Difluorochlorobenzene | Ammonia, Copper compound, Metal (Cu, Fe, etc.) | 3,5-Difluoroaniline | Catalytic system enhances selectivity. google.com |
| Activated Difluorobenzenes | Amines (in flow chemistry) | Mono- or Di-aminated Products | Precise control, high yield and selectivity. nih.gov |
Multi-component Reactions Incorporating the 3,5-Difluorophenylaniline Moiety
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all the starting materials, represent an efficient and atom-economical approach in organic synthesis. nih.govrsc.org While specific examples detailing the direct use of this compound in MCRs are not extensively documented in the provided search results, the general principles of MCRs can be applied to this versatile building block.
The aniline functionality in 3,5-difluoroaniline makes it a suitable component for various well-known MCRs. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of molecular diversity. frontiersin.org In a hypothetical Ugi four-component reaction, 3,5-difluoroaniline could react with an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative.
The development of novel MCRs is an active area of research, and the unique electronic properties of the 3,5-difluorophenyl group could influence the reactivity and outcome of such reactions, potentially leading to the discovery of new chemical entities with interesting biological or material properties. nih.govnih.gov
Reactivity and Derivatization Studies of the Aniline Moiety
The aniline moiety in 3-(3,5-difluorophenyl)aniline is a versatile functional group that undergoes a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Electrophilic Aromatic Substitution Reactions
Direct halogenation of aniline, for example, can be difficult to control, often leading to poly-substituted products. libretexts.orgyoutube.com To achieve mono-substitution, the reactivity of the amino group is often attenuated by acetylation to form an acetanilide (B955). libretexts.orgyoutube.com This modification reduces the electron-donating ability of the nitrogen, allowing for more controlled electrophilic substitution. libretexts.org
Acylation and Amide Formation
The amino group of 3-(3,5-difluorophenyl)aniline readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form stable amides. This reaction is fundamental in protecting the amino group or for introducing new functional groups. libretexts.org For example, the acetylation of aniline with acetic anhydride (B1165640) is a common strategy to reduce the activating effect of the amino group in subsequent reactions. libretexts.orgyoutube.com The resulting acetanilide is less susceptible to oxidation and over-reaction in electrophilic substitution reactions. libretexts.org
| Reactant | Reagent | Product Type | Purpose |
| 3-(3,5-Difluorophenyl)aniline | Acyl Chloride/Anhydride | Amide | Protection of amino group, introduction of new functionalities. libretexts.org |
| Aniline (general) | Acetic Anhydride | Acetanilide | Attenuate activating effect for controlled electrophilic substitution. libretexts.orgyoutube.com |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary aromatic amino group of 3-(3,5-difluorophenyl)aniline can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. chemicalnote.com This process is known as diazotization.
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reactions. In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl, Br), cyanide (CN), or hydroxyl (OH) group, in the presence of a copper(I) salt catalyst. chemicalnote.com This provides a powerful method for introducing a wide range of substituents onto the aromatic ring that would be difficult to achieve by direct substitution methods. For instance, the diazotization of an aniline derivative followed by reaction with a copper halide can yield the corresponding aryl halide. chemicalnote.com
A process has been described for producing 3,5-difluoroaniline itself, which involves the diazotization of a 2-halo-4,6-difluoroaniline in the presence of a reducing agent to form a 1-halo-3,5-difluorobenzene intermediate, which is then aminated. google.comgoogle.com
Oxidation and Reduction Pathways
The aniline moiety is generally susceptible to oxidation. Direct oxidation of anilines can lead to a mixture of products, including colored polymeric materials, due to the high reactivity of the amino group. libretexts.org The specific oxidation products of 3-(3,5-difluorophenyl)aniline would depend on the oxidizing agent and reaction conditions used.
Regarding reduction, while the aniline moiety itself is already in a reduced state, the difluorinated phenyl ring could potentially undergo reduction under specific conditions, although this is generally a difficult transformation. More relevant is the reduction of nitro groups to form anilines, which is a common synthetic route to compounds like 3,5-difluoroaniline from a corresponding nitroaromatic precursor. For example, 3,5-difluoronitrobenzene can be reduced to 3,5-difluoroaniline. google.com
Heterocyclic Annulation Reactions (e.g., Pyrazole (B372694), Thiazoline (B8809763), Triazepine Synthesis)
The presence of both an aniline and a difluorophenyl group makes 3-(3,5-Difluorophenyl)aniline a versatile building block for synthesizing various heterocyclic compounds. These reactions create new rings on the existing structure, leading to more complex molecules.
Pyrazole Synthesis: Pyrazoles can be formed by reacting a 1,3-dicarbonyl compound with a hydrazine (B178648). While 3-(3,5-Difluorophenyl)aniline is not a hydrazine itself, it can be converted into one. This derivative then reacts to form the pyrazole ring. organic-chemistry.orgresearchgate.net Another method involves converting the aniline into a diazonium salt, which then reacts with a compound containing an active methylene (B1212753) group to form an azo compound that can be cyclized into a pyrazole. nih.govnih.gov The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has been shown to produce potent growth inhibitors of drug-resistant bacteria. nih.govnih.gov
Thiazoline Synthesis: Thiazolines can be synthesized from 3-(3,5-Difluorophenyl)aniline through reactions like the Hantzsch thiazole (B1198619) synthesis, where the aniline reacts with an α-haloketone. organic-chemistry.orgresearchgate.net Alternatively, the aniline can be converted to an isothiocyanate, which then reacts with other molecules to form thiazoline structures. rsc.org Microwave-assisted synthesis has also been employed to create thiazoline derivatives. rsc.org
Triazepine Synthesis: Creating a seven-membered triazepine ring is more complex. One approach involves modifying the aniline nitrogen and then using a multi-step process to form the ring. nih.govrsc.org Another possibility is a [5+2] cycloaddition reaction, although this would require significant experimental work. nih.gov
Reactivity and Derivatization Studies of the Fluorine Substituents
The two fluorine atoms on the phenyl ring of 3-(3,5-Difluorophenyl)aniline are generally not very reactive. However, their presence influences the electronic properties of the ring and can guide certain reactions. rsc.orgnih.gov
Directed ortho Metalation and Subsequent Functionalization
Directed ortho metalation (DoM) is a technique used to add functional groups to a specific position on an aromatic ring. wikipedia.orgbaranlab.orgorganic-chemistry.org In 3-(3,5-Difluorophenyl)aniline, the amino group directs a strong base to remove a proton from the carbon atom next to it (the ortho position). wikipedia.orguwindsor.ca The resulting molecule can then react with various electrophiles to introduce new functional groups at that specific site. baranlab.org The fluorine atoms help facilitate this process by increasing the acidity of the ortho protons. baranlab.org
Halogen-Dance Reactions
Halogen-dance reactions involve the movement of a halogen atom from one position to another on an aromatic ring. wikipedia.orgscribd.comrsc.org This rearrangement is driven by thermodynamics, leading to a more stable product. wikipedia.org While this reaction is known for bromine and iodine, it is less common for fluorine due to the strong carbon-fluorine bond. researchgate.netclockss.org For 3-(3,5-Difluorophenyl)aniline, a halogen-dance reaction is less likely than directed ortho metalation.
Specific Reactivity in Positions 3 and 5
The fluorine atoms at the 3 and 5 positions are generally unreactive to typical nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This is because the aniline group is electron-donating, which deactivates the ring towards this type of reaction. researchgate.net However, under specific conditions, such as using transition metal catalysts or photochemical activation, the C-F bonds might be cleaved, allowing for further derivatization. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. However, specific DFT studies on 3-(3,5-difluorophenyl)aniline, HCl are not found in the public research domain. The following subsections outline the types of analyses that would be conducted in such a study.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 3-(3,5-difluorophenyl)aniline, which has a rotational bond between the two phenyl rings, conformational analysis would be essential to identify the most stable conformer(s). This would involve calculating the energy as a function of the dihedral angle between the two aromatic rings.
Table 1: Hypothetical Optimized Geometric Parameters for 3-(3,5-Difluorophenyl)aniline (Note: This table is a hypothetical representation of data that would be generated from DFT calculations and is for illustrative purposes only, as no published data is available.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | Data not available | ||
| C-F | Data not available | ||
| Phenyl-Phenyl | Data not available | ||
| C-N-H | Data not available | ||
| F-C-C | Data not available |
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. libretexts.orgwikipedia.org For 3-(3,5-difluorophenyl)aniline, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, while the LUMO might be distributed over the difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms.
Table 2: Hypothetical Frontier Molecular Orbital Data for 3-(3,5-Difluorophenyl)aniline (Note: This table is a hypothetical representation of data that would be generated from DFT calculations and is for illustrative purposes only, as no published data is available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map of 3-(3,5-difluorophenyl)aniline, one would expect to see negative potential (red/yellow) around the nitrogen atom of the aniline group and the fluorine atoms, indicating regions with a higher electron density. Positive potential (blue) would likely be found around the hydrogen atoms of the amine group and the phenyl rings.
DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. Key vibrational modes for 3-(3,5-difluorophenyl)aniline would include N-H stretching, C-N stretching, C-F stretching, and aromatic C-H stretching.
Table 3: Hypothetical Predicted Vibrational Frequencies for 3-(3,5-Difluorophenyl)aniline (Note: This table is a hypothetical representation of data that would be generated from DFT calculations and is for illustrative purposes only, as no published data is available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
| C-F Stretch | Data not available |
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling can elucidate the pathways of chemical reactions, providing valuable information on their feasibility and kinetics.
For any chemical reaction, the reactants must pass through a high-energy state known as the transition state to form products. Transition state analysis involves locating the geometry of this transition state and calculating its energy. This information is crucial for determining the activation energy of the reaction, which governs the reaction rate. For this compound, a relevant transformation to study would be its synthesis, for example, through a Suzuki or Buchwald-Hartwig coupling reaction. However, no such computational studies have been published.
Reaction Energetics and Thermodynamic Profiles
The synthesis of biaryl amines like 3-(3,5-Difluorophenyl)aniline typically involves cross-coupling reactions. Understanding the energetics of these synthetic pathways is key to optimizing reaction conditions and maximizing yields. Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction coordinates and determine the thermodynamic profiles.
For instance, in related syntheses like the amination of haloarenes, computational studies can elucidate the mechanistic pathway. These investigations often compare concerted versus stepwise mechanisms, calculating the energy barriers for each step. smolecule.com For example, in the formation of 3,5-difluoroaniline (B1215098) from 3,5-difluorochlorobenzene and ammonia (B1221849), a copper-catalyzed process is used, operating at temperatures between 100 to 250°C. google.com The reaction conditions, including temperature and the specific form of the catalyst, are dictated by the activation energy of the rate-determining step. google.com
Solvation Effects in Reaction Pathways
The solvent environment can dramatically influence reaction rates and even alter the preferred mechanistic pathway. Computational models are used to study these solvation effects explicitly, by including solvent molecules in the calculations, or implicitly, through continuum solvation models.
For substituted anilines, the solvent polarity (relative permittivity) has been shown to have a significant impact on their electrochemical oxidation. researchgate.net Studies on similar aniline compounds have demonstrated that reaction constants can increase with decreasing solvent polarity. researchgate.net This suggests that for the synthesis or subsequent reactions of 3-(3,5-Difluorophenyl)aniline, the choice of solvent is critical. A less polar solvent might favor certain pathways by differentially stabilizing the reactants, transition states, and products. Computational analysis allows for the screening of various solvents to predict their effect on reaction energetics and identify the optimal medium for a desired outcome without extensive experimental work.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions in a condensed phase.
Conformational Flexibility and Dynamics in Solution
The structure of 3-(3,5-Difluorophenyl)aniline allows for conformational flexibility, primarily through rotation around the C-C single bond connecting the two phenyl rings. The dihedral angle between the planes of these rings is a key conformational parameter. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformations and the barriers between them.
The presence of fluorine atoms ortho to the inter-ring bond can influence the preferred conformation due to steric and electronic effects. nih.gov Furthermore, in the HCl salt form, the aniline nitrogen is protonated (-NH3+), which can form intramolecular hydrogen bonds with the fluorine atoms on the adjacent ring. This NH···F interaction, though weak, can further restrict conformational freedom and stabilize a particular geometry. ucla.edu MD simulations in an aqueous environment would track the fluctuations of this dihedral angle and the dynamics of intramolecular hydrogen bonding, providing a detailed understanding of the molecule's structural dynamics in solution.
Intermolecular Interactions with Solvents and Other Molecules
MD simulations are particularly powerful for characterizing the complex network of non-covalent interactions between a solute and its environment. For this compound in solution, several key interactions are expected:
Hydrogen Bonding: The protonated amine group (-NH3+) is a strong hydrogen bond donor and will readily interact with acceptor atoms from solvent molecules (like oxygen in water) or other polar functional groups. rsc.org The fluorine atoms of the difluorophenyl ring can act as weak hydrogen bond acceptors. ucla.edu
π-Interactions: The two aromatic rings can engage in π-π stacking with other aromatic molecules or in C-H···π interactions.
Ion-Dipole Interactions: As an HCl salt, the cationic anilinium ion will have strong electrostatic interactions with polar solvent molecules.
Simulations can quantify these interactions, providing information on their strength and lifetime. This is crucial for understanding solubility, crystal packing, and how the molecule might interact with a biological target. ias.ac.in
Cheminformatics and Molecular Descriptors for Predictive Modeling
Cheminformatics utilizes computational methods to analyze chemical data, with molecular descriptors being key parameters for developing Quantitative Structure-Activity Relationship (QSAR) models. These models predict the properties and biological activities of molecules based on their structure.
Parameters such as LogP, TPSA, Hydrogen Bond Donors/Acceptors, Rotatable Bonds
Molecular descriptors provide a numerical representation of a molecule's physicochemical properties. These are routinely calculated to assess a compound's drug-likeness and potential pharmacokinetic profile. For 3-(3,5-Difluorophenyl)aniline and its parent structure, 3,5-Difluoroaniline, these descriptors are critical.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.
TPSA (Topological Polar Surface Area): The surface area of polar atoms (usually oxygen and nitrogen) in a molecule. peter-ertl.com It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. peter-ertl.com
Hydrogen Bond Donors/Acceptors: The count of N-H or O-H bonds (donors) and nitrogen or oxygen atoms (acceptors) is crucial for molecular recognition and binding. rsc.orgresearchgate.net
Rotatable Bonds: The number of bonds that allow free rotation. A higher number suggests greater conformational flexibility, which can impact binding affinity.
The table below presents computed descriptors for the parent structure, 3,5-Difluoroaniline, and a structurally related compound, providing a reference for the likely properties of 3-(3,5-Difluorophenyl)aniline.
| Descriptor | 3,5-Difluoroaniline | N-[3-(3,5-difluorophenyl)propyl]aniline |
| Molecular Formula | C₆H₅F₂N | C₁₅H₁₅F₂N |
| Molecular Weight | 129.11 g/mol | 247.28 g/mol |
| XLogP3-AA | 1.6 | 4.4 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 0 | 5 |
| TPSA | 26.02 Ų | 12.03 Ų |
| Data sourced from PubChem. nih.govnih.gov |
These descriptors are fundamental inputs for building predictive models that can forecast the behavior of new compounds, thereby accelerating research and development. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. These properties can range from physicochemical characteristics, such as boiling point and solubility, to biological activities. For a compound like this compound, which possesses distinct structural features including two phenyl rings, a secondary amine linker, and fluorine substituents, QSPR models can be invaluable for predicting its behavior and guiding the design of new derivatives with tailored properties.
The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. These molecular descriptors can be categorized into several types:
Constitutional (or 2D) descriptors: These are derived from the 2D representation of the molecule and include counts of atoms, bonds, rings, and molecular weight.
Topological descriptors: These numerical indices characterize the bonding and connectivity of atoms within the molecule.
Geometrical (or 3D) descriptors: These are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), dipole moment, and partial charges on atoms. researchgate.netnih.gov
Hydrophobic and electronic descriptors: Parameters like the logarithm of the octanol-water partition coefficient (logP) and Hammett constants are crucial for understanding a compound's behavior in biological systems. researchgate.net
While specific QSPR studies exclusively focused on this compound are not extensively available in the public domain, research on structurally related compounds, such as substituted anilines and diarylamines, provides a strong framework for understanding the potential application of these methods. For instance, studies on substituted anilines have successfully correlated their toxicity and metabolic fate with descriptors like the Hammett sigma constant, hydrogen bonding capacity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These studies indicate that the toxicity of anilines can increase with a greater capacity for hydrogen bond donation from the amino group. researchgate.net
In the development of a QSPR model for this compound and its analogues, a typical workflow would involve:
Data Set Compilation: A series of structurally related compounds with experimentally determined values for a specific property (e.g., solubility, binding affinity to a biological target) would be gathered.
Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest.
Model Validation: The predictive power of the developed model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.
The fluorine atoms in this compound are expected to significantly influence its physicochemical properties. Fluorine is highly electronegative and can alter the electronic distribution within the molecule, impacting properties like acidity/basicity, dipole moment, and the potential for hydrogen bonding. These alterations would be captured by various quantum-chemical descriptors in a QSPR model.
To illustrate the types of data used in such studies, the following interactive table presents a hypothetical set of molecular descriptors that would be relevant for a QSPR analysis of a series of diarylamine derivatives, including 3-(3,5-Difluorophenyl)aniline.
Interactive Data Table: Representative Molecular Descriptors for QSPR Studies of Diarylamine Derivatives
| Compound Name | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Property (e.g., IC50 in µM) |
| 3-(3,5-Difluorophenyl)aniline | 207.20 | 3.85 | 2.1 | -5.4 | -0.8 | 5.2 |
| Diphenylamine | 169.22 | 3.50 | 1.2 | -5.1 | -0.5 | 15.8 |
| 3-Fluoro-diphenylamine | 187.21 | 3.68 | 1.8 | -5.3 | -0.7 | 8.9 |
| 4,4'-Difluoro-diphenylamine | 205.20 | 3.85 | 0.0 | -5.5 | -0.9 | 4.5 |
| 3-Chloro-diphenylamine | 203.67 | 4.01 | 2.0 | -5.2 | -0.6 | 12.1 |
Note: The data in this table are hypothetical and for illustrative purposes only. They represent the types of descriptors and property values that would be used in a QSPR study.
Advanced Applications in Chemical Science and Technology
Role as Synthetic Building Blocks in Organic Synthesis
Organic synthesis is a field that relies heavily on the use of versatile building blocks to construct more complex molecules. Substituted anilines are a cornerstone of this practice.
There is currently no specific data available in the reviewed literature that demonstrates the use of 3-(3,5-Difluorophenyl)aniline, HCl as a direct precursor for complex polyaromatic systems. In theory, the biphenylamine framework could serve as a foundational unit for the construction of larger, more intricate aromatic structures through various cross-coupling reactions. However, specific research to this effect has not been reported.
While aniline (B41778) derivatives are widely used in the synthesis of a vast array of heterocyclic compounds, no specific studies have been found that utilize this compound as a scaffold. The amino group on the aniline ring provides a reactive site for cyclization reactions to form heterocycles, which are integral to medicinal chemistry and materials science.
The production of fine chemicals often involves multi-step synthetic sequences where specific intermediates are crucial. Although this compound could theoretically function as an intermediate in the synthesis of specialized chemicals, such as certain dyes, agrochemicals, or pharmaceutical precursors, there are no published reports to confirm such applications at this time.
Contributions to Materials Science
Materials science focuses on the design and discovery of new materials, particularly those with novel properties. Fluorinated aromatic compounds, in particular, are of interest for their unique electronic and physical characteristics.
Polyanilines are a class of conducting polymers with a range of potential applications. The polymerization of aniline and its derivatives is a well-established field. The introduction of fluorine atoms, as in the case of 3-(3,5-Difluorophenyl)aniline, could potentially modify the properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics. However, no studies specifically reporting the polymerization of 3-(3,5-Difluorophenyl)aniline to form advanced polymeric materials have been identified.
Biphenyl (B1667301) and aniline-based structures are often incorporated into organic light-emitting diodes (OLEDs) and chemical sensors due to their charge-transporting and photoluminescent properties. The difluoro-substitution pattern on the phenyl ring of 3-(3,5-Difluorophenyl)aniline could influence the HOMO/LUMO energy levels of materials derived from it, which is a critical factor for use in optoelectronic devices. Despite this theoretical potential, there is no available research demonstrating the application of this specific compound in OLEDs or sensors.
Functional Materials: Development of pH-Responsive or Redox-Active Systems
The development of "smart" materials that respond to external stimuli such as pH or redox potential is a significant area of materials science. While specific research focusing exclusively on incorporating this compound into such systems is not widely documented, the inherent chemical properties of its aniline moiety suggest clear potential for these applications.
pH-Responsive Systems: Aniline and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. In its hydrochloride salt form, the amino group of 3-(3,5-Difluorophenyl)aniline is protonated (-NH3+). This protonation is reversible and dependent on the pH of the surrounding environment.
Polymers functionalized with aniline-type molecules can exhibit pH-responsive behavior. In acidic conditions, the amino groups become protonated, leading to electrostatic repulsion between polymer chains. This can cause the material to swell or dissolve. Conversely, in neutral or basic conditions, deprotonation occurs, which can lead to the collapse or precipitation of the polymer. This switching behavior is the basis for creating pH-sensitive hydrogels and nanoparticles for applications like controlled drug release. For instance, a hydrogel loaded with a therapeutic agent could be designed to remain stable at physiological pH (around 7.4) but swell and release its payload in the more acidic microenvironment of a tumor.
Redox-Active Systems: The aniline functional group is also redox-active, meaning it can undergo oxidation and reduction reactions. The oxidation of aniline can lead to the formation of various species, including radical cations and conductive polymers like polyaniline. This property is fundamental to the development of redox-active materials.
By integrating 3-(3,5-Difluorophenyl)aniline into a polymer backbone, it is conceivable to create materials whose properties, such as conductivity or color (electrochromism), can be modulated by applying an electrical potential. The presence of the electron-withdrawing difluorophenyl group would significantly influence the redox potential of the aniline unit compared to unsubstituted aniline, allowing for fine-tuning of the material's electronic properties.
Crystal Engineering and Co-crystallization Strategies
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. It relies on understanding and utilizing intermolecular interactions to control the assembly of molecules in a crystal lattice. Co-crystallization, a key strategy in this field, involves combining a target molecule (like an active pharmaceutical ingredient, or API) with a benign co-former molecule in the same crystal lattice.
The subject compound, this compound, is itself a product of a fundamental crystal engineering strategy: salt formation. Converting the parent aniline into its hydrochloride salt is typically done to enhance its stability, solubility, and handling characteristics.
Beyond simple salt formation, this compound possesses several structural features that make it an interesting candidate for further co-crystallization studies. These strategies could be employed to further modify its properties or to create novel multi-component functional materials.
Key Structural Features for Crystal Engineering:
| Feature | Role in Intermolecular Interactions |
|---|---|
| Ammonium (B1175870) Group (-NH3+) | A strong hydrogen bond donor, capable of forming robust interactions with hydrogen bond acceptors. |
| Chloride Ion (Cl-) | A hydrogen bond acceptor. |
| Aromatic Rings | Can participate in π-π stacking interactions, which are crucial for organizing molecules in a crystal. |
| Fluorine Atoms | Can act as weak hydrogen bond acceptors and participate in other interactions like halogen bonding. |
| N-H and C-H Bonds | Can act as weaker hydrogen bond donors. |
By selecting appropriate co-formers with complementary functional groups (e.g., carboxylic acids, amides), it would be possible to design and synthesize co-crystals of this compound with tailored architectures and properties.
Catalytic Applications of 3-(3,5-Difluorophenyl)aniline Derivatives
The unique electronic and steric properties of 3-(3,5-difluorophenyl)aniline can be harnessed by using its derivatives in various catalytic applications, ranging from organometallic catalysis to organocatalysis and corrosion inhibition.
In organometallic catalysis, ligands play a crucial role by binding to a central metal atom and modulating its reactivity, selectivity, and stability. libretexts.orgyoutube.com Aniline derivatives can serve as effective ligands, typically coordinating to the metal center through the nitrogen atom's lone pair of electrons.
A derivative of 3-(3,5-difluorophenyl)aniline used as a ligand would introduce specific electronic effects. The two fluorine atoms on one of the phenyl rings are strongly electron-withdrawing. This would decrease the electron density on the nitrogen atom, making it a weaker sigma-donor compared to a non-fluorinated aniline ligand. This modulation of the ligand's electronic properties can have a profound impact on the catalytic cycle, potentially enhancing the catalytic efficiency or altering the selectivity of a reaction. While specific organometallic complexes featuring this exact ligand are not prominently documented, the principles of ligand design suggest its utility in synthesizing catalysts for cross-coupling reactions, hydrogenations, or polymerizations. youtube.com
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Aniline derivatives are a cornerstone of this field, particularly in enamine and iminium ion catalysis. In these catalytic cycles, the aniline reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion intermediate.
The reactivity of the aniline catalyst is highly dependent on its electronic structure. The nucleophilicity of the nitrogen atom, which is critical for the initial step of catalyst activation, is tuned by the substituents on the aromatic ring(s). For a catalyst based on 3-(3,5-difluorophenyl)aniline, the electron-withdrawing nature of the difluorophenyl group would decrease the basicity and nucleophilicity of the amine. This could be advantageous in certain reactions where a less reactive, more selective catalyst is required, or where the catalyst needs to be stable under specific reaction conditions. The development of difluoroalkyl anilines via photoredox catalysis highlights the ongoing interest in creating new fluorinated aniline-based structures for various applications. acs.org
Corrosion is a major industrial problem, and the use of organic inhibitors is a primary method for protecting metals, particularly steel, from acidic environments. These inhibitors function by adsorbing onto the metal surface and forming a protective barrier. researchgate.net
Organic compounds containing heteroatoms (like nitrogen) and π-electrons (from aromatic rings) are often effective corrosion inhibitors. This is because the lone pair electrons on the nitrogen and the π-electrons of the rings can be donated to the vacant d-orbitals of metal atoms (like iron), leading to strong adsorption. 3-(3,5-Difluorophenyl)aniline possesses all the necessary structural features to act as a corrosion inhibitor.
| Feature for Corrosion Inhibition | Mechanism of Action |
| Nitrogen Atom | The lone pair of electrons can coordinate with vacant d-orbitals of the metal surface. |
| Aromatic π-Systems | The π-electrons from both phenyl rings can interact with the metal surface, enhancing adsorption. |
| Large Molecular Size | A larger molecule can cover a greater surface area of the metal, improving inhibition efficiency. |
Theoretical studies on similar heterocyclic compounds confirm that such interactions are key to their inhibitive properties. najah.edu Although specific experimental data on the use of 3-(3,5-difluorophenyl)aniline as a corrosion inhibitor is limited, its molecular structure strongly suggests its potential in this application.
Applications in Analytical Chemistry
In analytical chemistry, precision, and the ability to detect and quantify substances accurately are paramount. The parent compound, 3,5-difluoroaniline (B1215098), is known to be used as a chemical reagent and intermediate. sigmaaldrich.comguidechem.com By extension, this compound, with its well-defined structure, offers potential in several analytical contexts.
Reference Standard: It can serve as a primary reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). google.com Its specific retention time and mass spectrometric fragmentation pattern would allow for the accurate identification and quantification of this compound or its derivatives in complex mixtures.
Precursor for Reagents: It can be used as a starting material for the synthesis of more complex analytical reagents, such as dyes or fluorescent probes. The aniline group is readily derivatized, allowing for the attachment of chromophores or fluorophores.
Electrochemical Analysis: The redox-active aniline moiety can be exploited in electrochemical sensors. The compound could be electropolymerized onto an electrode surface, creating a modified electrode for detecting specific analytes. Alternatively, the compound itself could be the analyte detected by techniques like cyclic voltammetry.
¹⁹F NMR Spectroscopy: The presence of two fluorine atoms in a unique chemical environment provides a distinct signal in ¹⁹F NMR spectroscopy. This makes the molecule a potential internal standard or a probe for studying molecular interactions in fluorine-based analytical methods.
Derivatization Reagents for Chromatographic Analysis (e.g., HPLC, LC/MS/MS)
Chemical derivatization is a crucial technique in chromatography to enhance the detectability and improve the separation of analytes that may lack a suitable chromophore, fluorophore, or are not easily ionized for mass spectrometric detection. scribd.comsci-hub.se Amines are a common functional group targeted for derivatization. scribd.com
While direct applications of this compound as a derivatization reagent are not prominently featured in published research, its primary amine group makes it a candidate for reacting with analytes to introduce a detectable tag. The difluorophenyl moiety could potentially serve as a unique mass tag in LC/MS/MS analysis, aiding in the selective detection of the derivatized analyte amidst a complex matrix.
The general principle of using amine-containing reagents for derivatization is well-established. For instance, reagents like 3,5-dinitrobenzoyl chloride are known to react with amines and alcohols to form derivatives with strong UV absorbance, significantly improving detection limits in HPLC. nih.gov Similarly, the reaction of an analyte with a reagent containing a fluorinated group can be advantageous in certain LC/MS applications due to the mass defect of fluorine, which can help in distinguishing the analyte signal from background noise.
Table 1: Comparison of Common Derivatization Reagent Moieties and the Potential of the 3,5-Difluorophenyl Group
| Moiety | Common Reagent Example | Detection Principle | Potential Advantage of 3,5-Difluorophenyl Group |
| Dinitrophenyl | 3,5-Dinitrobenzoyl chloride | UV/Visible Absorbance | Unique mass for MS detection, potential for electrochemical detection. |
| Dansyl | Dansyl chloride | Fluorescence | Could offer a different fragmentation pattern in MS/MS. |
| Fluorenylmethoxycarbonyl | Fmoc-Cl | Fluorescence, UV Absorbance | The fluorine atoms can enhance ionization efficiency in some cases. |
This table is generated based on established principles of derivatization and the inferred potential of the specified compound.
Further research would be necessary to synthesize and evaluate derivatizing agents based on the 3-(3,5-Difluorophenyl)aniline scaffold. Such studies would need to investigate reaction kinetics, derivatization efficiency, and the chromatographic and mass spectrometric properties of the resulting derivatives.
Electrochemical Sensing Applications
Electrochemical sensors offer a sensitive, rapid, and often cost-effective means of detecting a wide range of chemical and biological species. google.com The development of novel sensor materials is a key area of research, with a focus on enhancing sensitivity, selectivity, and stability.
Aniline and its derivatives are well-known precursors for the synthesis of polyaniline, a conductive polymer with extensive applications in electrochemical sensors. researchgate.netscispace.com The electrochemical polymerization of aniline on an electrode surface creates a material whose conductivity can be modulated by interaction with target analytes. researchgate.net The incorporation of substituents onto the aniline ring can significantly influence the properties of the resulting polymer, including its redox potential, conductivity, and selectivity towards specific analytes.
The presence of two fluorine atoms on the phenyl ring of 3-(3,5-Difluorophenyl)aniline suggests that a polymer derived from this monomer could exhibit unique electronic properties. Fluorine is the most electronegative element, and its inclusion can alter the electron density of the polymer backbone, potentially impacting its interaction with analytes and its electrochemical behavior.
While specific studies on electrochemical sensors fabricated from poly(3-(3,5-difluorophenyl)aniline) are not readily found in the literature, research on other fluorinated aniline derivatives provides some insight. The modification of electrode surfaces with polymers containing fluorinated groups has been explored for the detection of various analytes. These modifications can influence the sensor's response by altering surface energy, hydrophobicity, and electronic characteristics.
Table 2: Potential Effects of Fluorination on Polyaniline-Based Sensors
| Property | Effect of Fluorination | Potential Impact on Sensing |
| Redox Potential | Can shift the oxidation/reduction potentials of the polymer. | May allow for tuning the sensor to operate at a desired potential, reducing interferences. |
| Electron Transfer Kinetics | Can influence the rate of electron transfer at the electrode-polymer interface. | May lead to faster response times and improved sensitivity. |
| Selectivity | The unique electronic and steric environment created by fluorine atoms could lead to specific interactions with certain analytes. | Could enhance the sensor's ability to detect a target analyte in the presence of similar molecules. |
| Stability | Fluorine substitution can sometimes increase the chemical and thermal stability of polymers. | May result in a more robust and longer-lasting sensor. |
This table outlines the theoretical advantages based on the known effects of fluorine substitution in polymers.
The development of electrochemical sensors based on this compound would involve its electropolymerization onto a suitable electrode material and subsequent characterization of the polymer film. The sensor's response to various target analytes would then need to be systematically evaluated to determine its sensitivity, selectivity, and operational range.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research into fluorinated anilines is driven by their importance as building blocks in various fields, including pharmaceuticals and industrial chemicals. google.compharmtech.com The introduction of fluorine into the aniline (B41778) scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds highly valuable. semanticscholar.orgmdpi.com Current research often focuses on developing efficient and selective methods for their synthesis. This includes both the direct fluorination of aniline derivatives and the construction of the fluorinated ring system through various synthetic routes. google.comnih.govchemicalbook.com The reactivity of these compounds is also a key area of investigation, particularly in the context of their use in cross-coupling reactions and as precursors for more complex molecules. acs.org
Emerging Synthetic Methodologies and Reactivity Insights
The synthesis of fluorinated anilines has seen significant advancements, moving beyond traditional methods. Emerging methodologies focus on late-stage fluorination, which allows for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. pharmtech.com This is particularly important for the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET). pharmtech.comnih.gov Palladium-catalyzed reactions have shown promise for the fluorination of arylboronic acid derivatives. pharmtech.com Additionally, photoinduced methods are being explored for the difluoroalkylation of anilines, offering a transition-metal-free approach. acs.org
Insight into the reactivity of fluorinated anilines is also expanding. Studies on the biodehalogenation of fluorinated anilines have revealed multiple reaction pathways, highlighting the formation of reactive quinoneimine intermediates. nih.gov This understanding is crucial for predicting the metabolic fate and potential toxicity of these compounds.
Potential for Novel Materials and Catalytic Systems
The unique electronic properties of fluorinated anilines make them attractive candidates for the development of novel materials. Their incorporation into polymers and other macromolecules can influence properties such as thermal stability, crystallinity, and electronic conductivity. acs.orgphyschemres.org For instance, fluorinated aniline derivatives are being investigated for their nonlinear optical (NLO) properties, which could have applications in photoelectric technology. bohrium.com
In the realm of catalysis, fluorinated anilines and their derivatives can serve as ligands for transition metal catalysts. The electronic-withdrawing nature of the fluorine atoms can modulate the catalytic activity and selectivity of the metal center. For example, nickel complexes with ligands derived from chlorinated anilines have been used in ethylene (B1197577) polymerization, and similar principles could be applied to fluorinated analogues. acs.org
Future Directions in Theoretical and Computational Chemistry
Theoretical and computational chemistry are poised to play an increasingly important role in advancing our understanding of fluorinated anilines. Density Functional Theory (DFT) calculations are already being used to study the electronic structure, spectroscopic properties, and reactivity of these molecules. bohrium.comresearchgate.netdntb.gov.ua These computational methods can provide valuable insights that complement experimental findings.
Future theoretical work could focus on:
Predictive Modeling: Developing more accurate models to predict the properties and reactivity of new fluorinated aniline derivatives.
Reaction Mechanisms: Elucidating the detailed mechanisms of fluorination and other reactions involving these compounds.
Materials Design: Computationally screening and designing novel materials with tailored electronic and optical properties based on fluorinated aniline building blocks.
Challenges and Opportunities in Fluorinated Aniline Chemistry
The field of fluorinated aniline chemistry is not without its challenges. The development of practical and cost-effective methods for selective fluorination remains a key hurdle. pharmtech.com The high reactivity of some fluorinating agents and the potential for side reactions can complicate synthetic efforts. Furthermore, the environmental impact of fluorinated compounds is an area of growing concern, necessitating the development of more sustainable synthetic routes and strategies for their degradation or repurposing. noaa.gov
Despite these challenges, the opportunities are vast. The unique properties of fluorinated compounds ensure their continued importance in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net The development of new synthetic methods will open doors to novel molecular architectures with unprecedented properties. The synergy between experimental and computational approaches will undoubtedly accelerate discovery in this exciting and dynamic field of chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3,5-Difluorophenyl)aniline, HCl, and how can purity be maximized during synthesis?
A common method involves coupling reactions of 3,5-difluorophenylboronic acid with halogenated aniline derivatives under Suzuki-Miyaura conditions, followed by HCl salt formation. Key steps include:
- Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (e.g., THF/H₂O) at 80–90°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/HCl to isolate the hydrochloride salt.
- Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (>99% purity threshold).
Q. How can spectroscopic techniques differentiate this compound from structurally similar compounds?
- ¹H/¹³C NMR : The aromatic region shows distinct splitting patterns due to meta-fluorine substituents (e.g., doublet of triplets for protons adjacent to fluorine) .
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch, aniline), 1600–1500 cm⁻¹ (C=C aromatic), and 1220–1150 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 224.1 (C₁₂H₁₀F₂N⁺) with fragmentation patterns confirming the difluorophenyl group.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : N95 mask, nitrile gloves, and chemical-resistant lab coat.
- Ventilation : Use fume hoods to mitigate inhalation risks (PAC-3 exposure limit: 140 mg/m³ for analogous compounds) .
- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to evaluate electron density at the aniline nitrogen and fluorine substituents.
- Transition State Analysis : Simulate Pd-catalyzed coupling pathways to identify steric/electronic barriers (e.g., fluorine’s electron-withdrawing effect reduces nucleophilicity) .
- Solvent Effects : COSMO-RS models predict solubility in polar aprotic solvents (e.g., DMF), aligning with experimental yields .
Q. How should researchers resolve contradictions in crystallographic data for 3-(3,5-Difluorophenyl)aniline derivatives?
- Redundancy Checks : Collect multiple datasets (e.g., SHELXL refinement) to validate unit cell parameters and hydrogen bonding motifs .
- Twinned Crystals : Use PLATON to detect twinning and apply HKLF5 merging for ambiguous reflections.
- Disorder Modeling : Refine fluorine positions with PART instructions to account for rotational disorder in the difluorophenyl group .
Q. What experimental strategies can elucidate the role of fluorine substituents in the compound’s biological activity?
- Isosteric Replacement : Synthesize analogs with chlorine or hydrogen at the 3,5-positions and compare IC₅₀ values in enzyme assays.
- Fluorine NMR (¹⁹F) : Track chemical shift changes in binding studies to map interactions with target proteins .
- Metabolic Stability Assays : Compare hepatic microsomal half-lives to assess fluorine’s impact on oxidative degradation .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress by TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and adjust stoichiometry of boronic acid derivatives to minimize side products .
- Data Validation : Cross-reference DSC melting points (59–61°C for analogous acids) with literature to confirm salt formation .
- Safety Compliance : Adhere to GHS hazard codes (Xn, H302-H318) and ensure waste disposal aligns with EPA guidelines for halogenated amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
